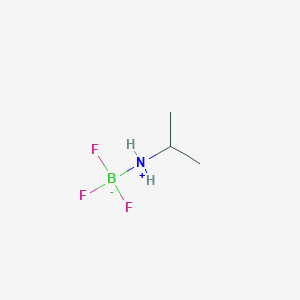
1,2-Dihydro Beclomethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro Beclomethasone is a synthetic corticosteroid, structurally related to beclomethasone dipropionate. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a prodrug that is metabolized into its active form, beclomethasone-17-monopropionate, which exerts its effects by binding to glucocorticoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro Beclomethasone involves multiple steps, starting from the parent compound, beclomethasone. The key steps include:
Hydrogenation: The parent compound undergoes hydrogenation to introduce the 1,2-dihydro functionality.
Esterification: The hydroxyl groups at positions 17 and 21 are esterified with propionic acid to form the dipropionate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation and esterification processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro Beclomethasone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potentially different pharmacological activities .
Scientific Research Applications
1,2-Dihydro Beclomethasone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products for its anti-inflammatory properties
Mechanism of Action
1,2-Dihydro Beclomethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The active metabolite, beclomethasone-17-monopropionate, has a high affinity for glucocorticoid receptors, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Beclomethasone Dipropionate: The parent compound, which is also a corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a different structure but similar therapeutic uses.
Prednisolone: A corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
1,2-Dihydro Beclomethasone is unique due to its specific structural modifications, which enhance its stability and reduce its side effects compared to other corticosteroids. Its prodrug nature allows for targeted activation in specific tissues, minimizing systemic exposure and associated adverse effects .
Properties
Molecular Formula |
C22H31ClO5 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
XAEVBOKECPGQBS-DVTGEIKXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



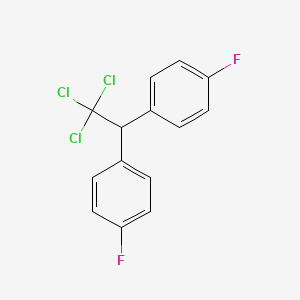
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
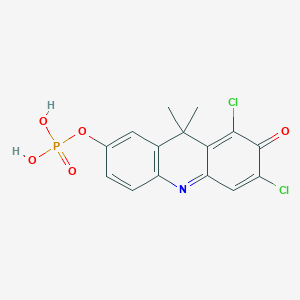
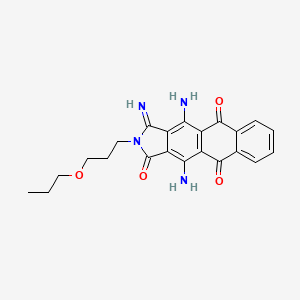
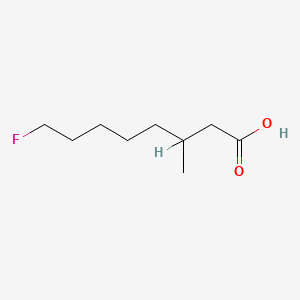
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
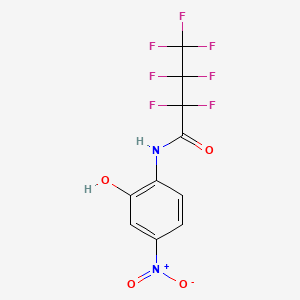
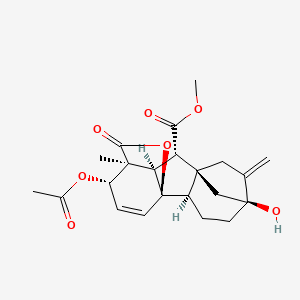

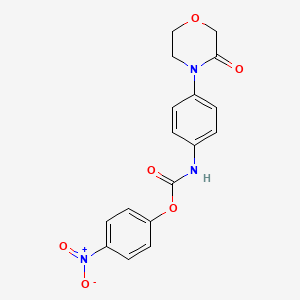
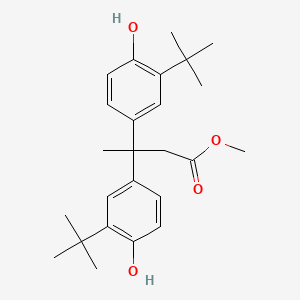
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
